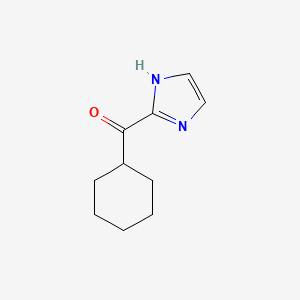
2-环己烷甲酰基-1H-咪唑
描述
2-Cyclohexanecarbonyl-1H-imidazole is a chemical compound used for pharmaceutical testing . It has the molecular formula C10H14N2O .
Synthesis Analysis
Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular weight of 2-cyclohexanecarbonyl-1H-imidazole is 178.23 . The InChI code for this compound is 1S/C10H14N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .科学研究应用
荧光有机凝胶剂和传感
Li 等人 (2017) 的一项研究重点介绍了具有凝胶辅助压致变色和氟化物传感特性的荧光有机凝胶剂的应用。咪唑环的引入通过 π-π 堆积和氢键促进溶剂凝胶化,从而实现选择性氟化物阴离子响应,并为可回收化学传感器提供了一个平台 (Li 等人,2017)。
催化和化学合成
Lee 等人 (2022) 描述了通过磁性 MOF 催化的偶联和环化过程合成咪唑并[1,2-f]菲啶。该方法展示了咪唑衍生物在促进具有潜在抗肿瘤活性的复杂分子结构构建方面的多功能性 (Lee 等人,2022)。
Liu 和 Shi (2008) 报道了一种咪唑介导的级联 [2 + 2 + 2] 环化反应,证明了咪唑在多取代环己烷的非对映选择性构建中具有合成实用性,在有机合成中很有用 (Liu & Shi, 2008)。
先进材料
Cui 等人 (2017) 探索了双(咪唑)配体在组装 Co(ii) 配位聚合物中的应用,证明了结构的可变性和在光催化中的潜在应用,因为它们具有独特的电化学性质 (Cui 等人,2017)。
光物理研究
Del Valle 等人 (2008) 研究了苯基咪唑的荧光光谱和受激自发辐射,揭示了 2-(2'-羟基苯基)咪唑中激发态分子内质子转移的见解。这项研究阐明了咪唑衍生物的光物理性质,强调了它们作为液态激光染料的潜力 (Del Valle, Claramunt, & Catalán, 2008)。
作用机制
The synthesis of imidazoles has been a topic of recent research. For instance, one method reported involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .
安全和危害
未来方向
生化分析
Biochemical Properties
2-cyclohexanecarbonyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. For instance, 2-cyclohexanecarbonyl-1H-imidazole can act as an inhibitor or activator of certain enzymes by binding to their active sites or allosteric sites. This interaction can modulate the enzyme’s catalytic activity, thereby affecting various metabolic pathways .
Cellular Effects
The effects of 2-cyclohexanecarbonyl-1H-imidazole on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound can influence cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, 2-cyclohexanecarbonyl-1H-imidazole may affect the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, 2-cyclohexanecarbonyl-1H-imidazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. The imidazole ring can form coordination complexes with metal ions, which can either inhibit or activate enzyme activity. Furthermore, 2-cyclohexanecarbonyl-1H-imidazole can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclohexanecarbonyl-1H-imidazole can change over time due to factors such as stability and degradation. The stability of this compound is influenced by environmental conditions, such as temperature and pH. Over time, 2-cyclohexanecarbonyl-1H-imidazole may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term studies in vitro and in vivo have shown that prolonged exposure to 2-cyclohexanecarbonyl-1H-imidazole can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2-cyclohexanecarbonyl-1H-imidazole in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell survival. At high doses, 2-cyclohexanecarbonyl-1H-imidazole can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-cyclohexanecarbonyl-1H-imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The imidazole ring can participate in redox reactions, influencing the activity of enzymes involved in oxidative metabolism. Additionally, 2-cyclohexanecarbonyl-1H-imidazole can affect the levels of key metabolites by modulating the activity of enzymes that catalyze their synthesis or degradation. These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-cyclohexanecarbonyl-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. The distribution of 2-cyclohexanecarbonyl-1H-imidazole can influence its biological activity, as its localization within specific organelles or cellular regions can affect its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 2-cyclohexanecarbonyl-1H-imidazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of 2-cyclohexanecarbonyl-1H-imidazole is crucial for its activity and function, as it determines the specific biomolecules and pathways it can interact with .
属性
IUPAC Name |
cyclohexyl(1H-imidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRORDHYYBFCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737224 | |
| Record name | Cyclohexyl(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61985-28-2 | |
| Record name | Cyclohexyl(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


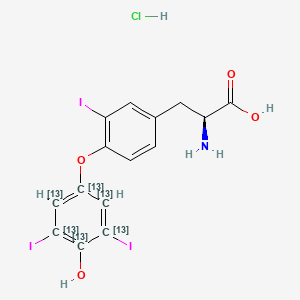

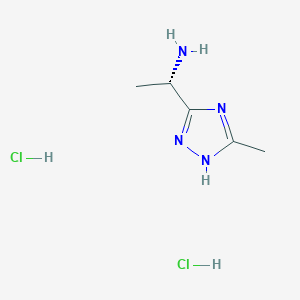
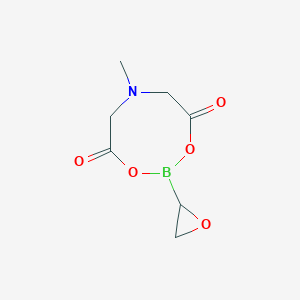
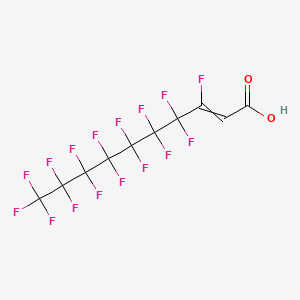
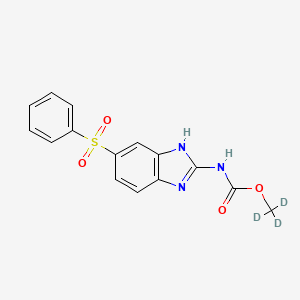
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
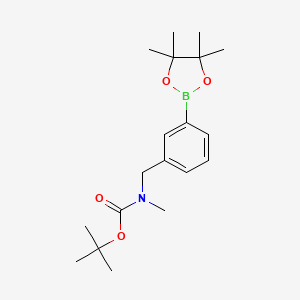
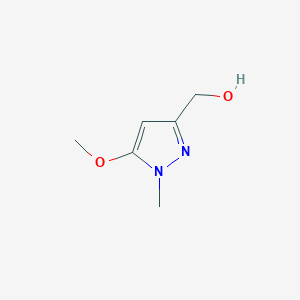

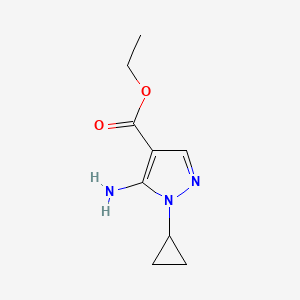

![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)

